molecular formula C11H7N3O4 B8317864 acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester

acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester

Cat. No. B8317864
M. Wt: 245.19 g/mol
InChI Key: YVWSHWUPTFLTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester is a useful research compound. Its molecular formula is C11H7N3O4 and its molecular weight is 245.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

acetic acid 3-azido-2-oxo-2H-chromen-7-yl ester

Molecular Formula

C11H7N3O4

Molecular Weight

245.19 g/mol

IUPAC Name

(3-azido-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C11H7N3O4/c1-6(15)17-8-3-2-7-4-9(13-14-12)11(16)18-10(7)5-8/h2-5H,1H3

InChI Key

YVWSHWUPTFLTIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 3-azido-7-hydroxycoumarin (203 mg, 1.0 mmol) in dry CH2Cl2 (15 mL), acetic anhydride (1.5 mmol) and pyridine (one drop) were added. Upon stirring overnight at room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with H2O. The organic layer was dried over anhydrous Na2SO4 and concentrated. Purification with column chromatography over silica gel (hexane-EtOAc 4:1) afforded the final product as a yellow solid (210 mg, 86%). 1H-NMR (DMSO-d6, 300 MHz) δ 2.29 (s, 3H), 7.17 (dd, J=8.0, 2.0 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 7.67 (s, 1H), 7.70 (d, J=7.9 Hz, 1H). 13C NMR (DMSO-d6, 75 MHz) δ 21.5, 110.6, 117.8, 119.9, 125.8, 126.8, 129.2, 151.9, 152.3, 157.5, 169.6. IR (KBr): 2133 (vs), 1749, 1730 (vs), 1622 (s), 1234 (s). EI-HRMS m/e calculated for M+ C11H7N3O4 245.0437; found 245.0432.
Quantity
203 mg
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
86%

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